molecular formula C13H19ClN2 B3082035 N-(3-chlorobenzyl)-N-methylpiperidin-4-amine CAS No. 1119450-00-8

N-(3-chlorobenzyl)-N-methylpiperidin-4-amine

Cat. No.: B3082035
CAS No.: 1119450-00-8
M. Wt: 238.75 g/mol
InChI Key: JSVVRGHGFPQDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-N-methylpiperidin-4-amine: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 3-chlorobenzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-chlorobenzyl)-N-methylpiperidin-4-amine typically begins with the commercially available 3-chlorobenzyl chloride and N-methylpiperidine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the 3-chlorobenzyl chloride with N-methylpiperidine. This can be achieved by heating the reactants in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like acetonitrile or dimethylformamide.

    Procedure: The mixture is stirred and heated under reflux conditions for several hours until the reaction is complete. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chlorobenzyl)-N-methylpiperidin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the 3-chlorobenzyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: N-(3-chlorobenzyl)-N-methylpiperidin-4-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and drug discovery.

Biology: In biological research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development studies.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to other bioactive piperidine derivatives suggests it may have activity in modulating neurotransmitter systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other functional materials.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(3-chlorobenzyl)-N-ethylpiperidin-4-amine: Similar structure with an ethyl group instead of a methyl group.

    N-(3-chlorobenzyl)-N-isopropylpiperidin-4-amine: Similar structure with an isopropyl group instead of a methyl group.

    N-(3-chlorobenzyl)-N-phenylpiperidin-4-amine: Similar structure with a phenyl group instead of a methyl group.

Uniqueness: N-(3-chlorobenzyl)-N-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activity

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVVRGHGFPQDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Cl)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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